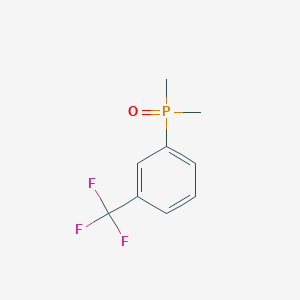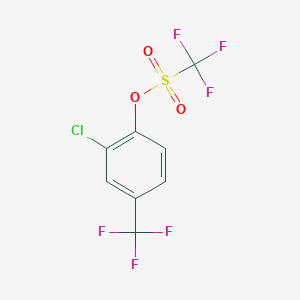
2-Chloro-6-methoxy-4-methylquinazoline
Descripción general
Descripción
2-Chloro-6-methoxy-4-methylquinazoline is a chemical compound with the empirical formula C11H10ClNO . It has a molecular weight of 207.66 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is ClC1=NC2=C(C©=C1)C=C(OC)C=C2 . The InChI string is 1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 207.66 .Aplicaciones Científicas De Investigación
Anticancer Potential
Apoptosis Induction and Anticancer Activity : A study by Sirisoma et al. (2009) explored analogs of 4-anilinoquinazolines, including compounds derived from 2-Chloro-6-methoxy-4-methylquinazoline, for their apoptosis-inducing properties. One such compound showed potent apoptosis induction and high efficacy in breast and other cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Tubulin-Polymerization Inhibition : Wang et al. (2014) modified the structure of this compound, leading to the discovery of new tubulin-polymerization inhibitors. These compounds demonstrated significant potency against tubulin assembly and substantial inhibition of colchicine binding (Wang et al., 2014).
Tumor-Vascular Disrupting Agents : Cui et al. (2017) found that certain analogs of this compound were effective as tumor-vascular disrupting agents (tumor-VDAs), indicating potential in targeting established blood vessels in tumors (Cui et al., 2017).
Antimicrobial Applications
- Antibacterial and Antifungal Properties : Shaikh (2013) synthesized compounds derived from 2-Chloro-6-methoxyquinolin-3-yl, demonstrating antibacterial and antifungal activities. This indicates potential applications in addressing microbial infections (Shaikh, 2013).
Mechanistic and Chemical Studies
Mechanism of Action in Cancer Therapy : Sirisoma et al. (2008) discussed the discovery of a compound derived from this compound as an apoptosis inducer, providing insights into its mechanism of action in cancer therapy (Sirisoma et al., 2008).
DNA Repair Inhibition : Griffin et al. (1998) investigated quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), contributing to understanding the therapeutic potential of these compounds in cancer treatment (Griffin et al., 1998).
Safety and Hazards
The compound is classified under GHS05 and GHS07, indicating that it can cause harm if swallowed and can cause serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
Propiedades
IUPAC Name |
2-chloro-6-methoxy-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWOJKFEOSFMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)
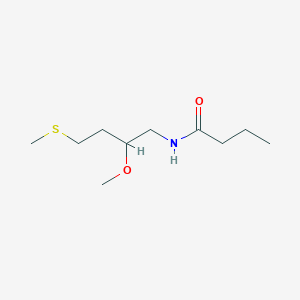
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)
![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)
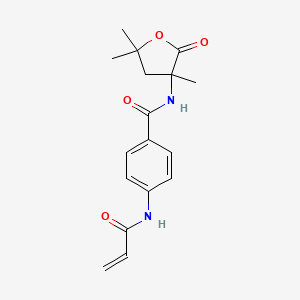
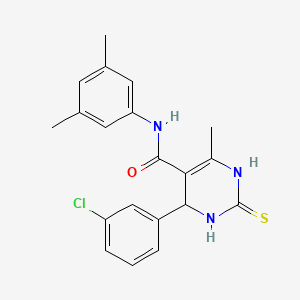
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
